molecular formula C14H17NO2 B8310513 2-(5-Methyl-2-phenethyl-oxazol-4-yl)-ethanol

2-(5-Methyl-2-phenethyl-oxazol-4-yl)-ethanol

Cat. No. B8310513
M. Wt: 231.29 g/mol
InChI Key: XEIMBSZMDPGKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methyl-2-phenethyl-oxazol-4-yl)-ethanol is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-[5-methyl-2-(2-phenylethyl)-1,3-oxazol-4-yl]ethanol

InChI

InChI=1S/C14H17NO2/c1-11-13(9-10-16)15-14(17-11)8-7-12-5-3-2-4-6-12/h2-6,16H,7-10H2,1H3

InChI Key

XEIMBSZMDPGKAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)CCC2=CC=CC=C2)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

BH3-THF complex (49 mL of a 1.0 M solution in THF) was added dropwise via addition funnel over 50 min to a solution of (5-methyl-2-phenethyl-oxazol-4-yl)-acetic acid (5.05 g, 20.6 mmol) in THF (35 mL). The reaction mixture was stirred at ambient temperature for 3 h, and then quenched with MeOH (12 mL). After heating at 50° c for 2 h, the reaction mixture was cooled to ambient temperature, and then partitioned between CH2Cl2 and 1N NaOH. The organic phase was washed with brine (1×50 mL), dried over MgSO4 and concentrated to obtain a residue which was purified by column chromatography (500 mL SiO2, 35% EtOAc/hexanes) to provide 3.99 g (84%) of the desired product as a clear, colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.33-7.20 (m, 5H), 3.84 (q, J=5.6 Hz, 2H), 3.06-2.67 (m, 4H), 2.62 (t, J=5.6 Hz, 2H), 2.22 (s, 3H); MS (EI+) 232.19 (M+H); 254.15 (M+H+Na).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(5-methyl-2-phenethyl-oxazol-4-yl)-acetic acid
Quantity
5.05 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Yield
84%

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